4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
Description
Historical Context and Development of Thiazolo[5,4-b]pyridine Derivatives
Thiazolo[5,4-b]pyridine derivatives emerged as critical scaffolds in medicinal chemistry during the late 20th century, driven by their structural similarity to purine bases and ability to interact with biological targets. Early synthetic efforts focused on constructing the fused thiazole-pyridine system through cyclization reactions involving thioureas or thioamides. The discovery of their kinase inhibitory properties in the 2000s, particularly against c-KIT and PI3K isoforms, accelerated research into functionalized variants.
A pivotal advancement occurred in 2022 with the synthesis of 31 novel thiazolo[5,4-b]pyridine derivatives demonstrating superior activity against drug-resistant c-KIT mutations compared to imatinib. Subsequent studies expanded the therapeutic scope, with derivatives showing promise as Mer/c-Met dual inhibitors and EGFR-TK inhibitors. The development of green synthesis protocols using sabinene as a solvent in 2023 marked progress in sustainable production.
Key Milestones in Thiazolo[5,4-b]pyridine Chemistry:
Nomenclature and Classification
The compound 4-(Thiazolo[5,4-b]pyridin-2-yl)aniline belongs to the class of bicyclic heterocycles, systematically named using IUPAC guidelines:
Systematic Name:
4-(Thiazolo[5,4-b]pyridin-2-yl)aniline
Structural Breakdown:
- Thiazolo[5,4-b]pyridine core :
- Substituent :
- Aniline group (-C6H4NH2) at position 2 of the thiazole ring
Alternative Nomenclatures:
- 4-(Thiazolo[5,4-b]pyridin-2-yl)benzenamine
- 2-(4-Aminophenyl)thiazolo[5,4-b]pyridine
Classification:
| Category | Description |
|---|---|
| Bicyclic | Fused thiazole-pyridine system |
| Heteroaromatic | Contains N and S heteroatoms |
| Aminophenyl derivative | Aniline substituent at C2 |
Significance in Heterocyclic Chemistry
The thiazolo[5,4-b]pyridine system occupies a unique niche in heterocyclic chemistry due to:
Electronic Properties :
Structural Rigidity :
Biological Relevance :
Comparative Analysis with Related Scaffolds:
| Scaffold | LogP | Polar Surface Area (Ų) | Kinase Inhibition Potential |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine | 2.1 | 65.8 | High (IC50 <10nM) |
| Imidazo[1,2-a]pyridine | 1.8 | 58.2 | Moderate |
| Pyrrolo[2,3-d]pyrimidine | 2.4 | 71.3 | High |
The aniline substituent enhances target engagement through:
Properties
IUPAC Name |
4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSNYGRJULLELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366702 | |
| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121717-35-9 | |
| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of the compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the Phosphoinositide 3-Kinase (PI3K) enzyme. PI3K plays a crucial role in cellular functions such as growth, survival, proliferation, and differentiation.
Mode of Action
The compound “this compound” interacts with its target, PI3K, by inhibiting its enzymatic activity. This inhibition is achieved through the compound’s direct involvement in binding to the kinase via key hydrogen bond interactions.
Biochemical Analysis
Biochemical Properties
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, survival, proliferation, and differentiation . The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules such as adenosine receptors and neuropeptides, further highlighting its diverse biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Moreover, the compound has been observed to affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets and disrupting key signaling pathways. Additionally, this compound has been shown to modulate the activity of other enzymes and receptors, further contributing to its diverse molecular mechanisms .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PI3K activity and persistent changes in cellular function . The compound’s effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit PI3K activity and reduce tumor growth in cancer models . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic homeostasis . Additionally, this compound affects the levels of various metabolites, such as glucose and lactate, further highlighting its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments . Additionally, this compound binds to plasma proteins, influencing its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PI3K and other target enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may also influence the compound’s localization and stability . Furthermore, this compound has been observed to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts additional effects on cellular function .
Biological Activity
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that integrates both thiazole and pyridine structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of approximately 227.29 g/mol. The compound features a thiazolo[5,4-b]pyridine ring system attached to an aniline group, which enhances its reactivity and interaction with biological targets .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Thiazolopyridine derivatives have shown potential as anticancer agents by targeting specific kinases involved in cancer progression. For instance, compounds derived from the thiazolo[5,4-b]pyridine scaffold have been identified as inhibitors of c-KIT, a key target in gastrointestinal stromal tumors (GIST) .
- Antimicrobial Properties : Some thiazolopyridines demonstrate antibacterial and antifungal activities. These effects are often attributed to their ability to inhibit crucial enzymes or disrupt cellular processes in pathogens .
Structure-Activity Relationships (SAR)
The unique structural features of this compound contribute to its potential pharmacological properties. The presence of the thiazole and pyridine rings allows for multiple binding interactions with biological targets. Table 1 summarizes the SAR findings related to similar compounds:
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline | Oxazole ring instead of thiazole | Anticancer properties | Different heterocyclic core enhances activity |
| (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine | Methyl substitution on the thiazole | Antimicrobial activity | Methyl group increases lipophilicity |
| 2-(Arylamino)thiazolo[5,4-f]quinazolin | Quinazoline core | Anticonvulsant activity | Offers distinct pharmacological profiles |
Case Studies and Research Findings
- Antitumor Activity : A study focused on thiazolopyridine derivatives demonstrated significant anticancer effects against various cell lines. The compound's ability to induce apoptosis was highlighted as a key mechanism . In vivo studies further confirmed its targeting capabilities in tumor-bearing models.
- Kinase Inhibition : Research has shown that derivatives based on the thiazolo[5,4-b]pyridine scaffold can effectively inhibit kinases such as VEGFR-2 and c-KIT. These kinases are crucial in angiogenesis and cancer cell proliferation . For instance, a derivative exhibited an IC value significantly lower than existing treatments like imatinib .
- Pharmacokinetics : The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics that enhance their therapeutic potential .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline is , with a molecular weight of approximately 227.29 g/mol. The compound features a thiazole ring fused to a pyridine ring and an aniline moiety, which contributes to its diverse biological activities and reactivity.
Pharmaceutical Applications
Material Science Applications
-
Organic Electronics :
- The electronic properties of thiazolopyridine compounds make them suitable candidates for use in organic semiconductors. Their ability to act as electron donors or acceptors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into these devices could enhance performance due to its favorable charge transport characteristics.
-
Sensors :
- The chemical reactivity of this compound may also find applications in sensor technology. Its ability to undergo specific interactions with target analytes can be harnessed for the development of selective sensors for environmental monitoring or biomedical applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Patent Application (2006) | Anticancer properties | Investigated derivatives targeting VEGFR-2; potential for cancer treatment through angiogenesis inhibition. |
| Antimicrobial Research | Biological activity | Similar thiazolopyridines showed significant antibacterial effects; suggests potential for this compound. |
| Material Science Study | Organic electronics | Demonstrated that thiazolopyridines can enhance charge transport in OLEDs; potential application for improved device efficiency. |
Chemical Reactions Analysis
Reactivity of the Aniline Group
The primary amino group undergoes electrophilic substitution and condensation reactions (Table 2).
Notable findings:
- Schiff bases derived from 4-chlorobenzaldehyde exhibit anticonvulsant activity in MES tests .
- Sulfonamide derivatives show potent PI3Kα inhibition due to hydrogen bonding with Lys802 .
Ring Functionalization and Biological Activity
Modifications to the thiazolo[5,4-b]pyridine core enhance pharmacological properties (Table 3).
Structure-activity relationships (SAR):
- Electron-deficient aryl sulfonamides enhance PI3Kα binding via charged interactions .
- Pyridyl groups at the 2-position are critical for enzymatic potency (IC₅₀ = 4.0 nM vs. 501 nM for phenyl) .
Catalytic and Mechanistic Insights
- Cyclization Mechanisms : Fe/AcOH mediates nitro group reduction and intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton .
- Regioselectivity : Palladium-catalyzed C–S bond formation favors thiazole ring closure over competing pathways .
- Molecular Docking : The sulfonamide NH forms hydrogen bonds with Lys802 in PI3Kα, while the pyridyl group interacts with Val851 .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS: 872706-13-3)
- Structure : Replaces the thiazole ring with an oxazole (oxygen instead of sulfur) and introduces a chlorine substituent at the 6-position of the pyridine.
- Molecular Formula : C₁₃H₁₀ClN₃O
- Chlorine enhances lipophilicity, which may improve membrane permeability in biological systems .
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
- Structure : Features an oxadiazole ring (two nitrogen atoms) linked to a thiophene group.
- Molecular Formula : C₁₃H₁₁N₃OS
- Key Differences: The oxadiazole core is a bioisostere for ester or amide groups, often utilized to enhance metabolic stability.
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline (CAS: 1227954-47-3)
- Structure : Contains a thiazole ring linked to a trifluoromethyl-substituted pyrazole .
- Molecular Formula : C₁₃H₉F₃N₄S
- Key Differences :
Substituent and Functional Group Comparisons
Triazolothiadiazoles (e.g., 3-(3’-Pyridyl)-s-triazolo[3,4-b]-1,3,4-thiadiazoles)
- Structure : Replaces the thiazolo[5,4-b]pyridine core with a triazolothiadiazole system.
- Key Differences: Triazolothiadiazoles exhibit pronounced vasodilatory and antimicrobial activities, as demonstrated in studies where substituents like furan-2-yl or aryl groups enhanced bioactivity .
Thiazolo[5,4-d]pyrimidine Derivatives (e.g., Piperazine/piperidine-containing analogs)
- Structure : Features a thiazolo[5,4-d]pyrimidine scaffold with piperazine or piperidine tails.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
Preparation Methods
Construction of the Thiazolo[5,4-b]pyridine Core
Aminothiazole Formation via Thiocyanate Cyclization
A common method starts with halogenated aminopyridine derivatives (e.g., 3-amino-5-bromo-2-chloropyridine) which react with potassium thiocyanate to form the thiazole ring fused to the pyridine nucleus. This step typically proceeds in moderate to good yields (~70-75%) and establishes the bicyclic thiazolo[5,4-b]pyridine framework.Intramolecular Cyclization via Thiourea Intermediates (Hügershoff Reaction)
Another strategy involves converting an aminoaryl precursor into a thiourea intermediate, which upon bromine-mediated electrophilic cyclization forms the thiazole ring. This method can achieve high yields (up to 98%) and is versatile for various substituted anilines.Metal-Catalyzed Intramolecular C–S Bond Formation
Copper-catalyzed cyclization of thiourea derivatives under microwave-assisted heating has been employed to efficiently form the thiazole ring, reducing reaction times from 24 hours to 1 hour with good yields.
Functional Group Transformations and Aniline Introduction
Suzuki Cross-Coupling for Aryl Substitution
The amino group on the thiazolo[5,4-b]pyridine intermediate can be protected (e.g., Boc protection) and then subjected to Suzuki coupling with arylboronic acid derivatives to introduce the aniline moiety or its precursors. Subsequent reduction of nitro groups to amines yields the target aniline-substituted compound.Reduction and Cyclization in One-Pot Procedures
Nitro-substituted intermediates can be reduced using iron powder in acetic acid, which simultaneously promotes intramolecular cyclization to form the thiazolo[5,4-b]pyridine ring, streamlining the synthesis.Direct Substitution and Cyclization
Selective substitution reactions on dichloropyridine derivatives with amines (e.g., morpholine or aniline derivatives) followed by thiocyanate treatment and cyclization have been reported to afford the thiazolo[5,4-b]pyridine core with aniline substituents.
The aminothiazole formation step is critical and typically uses commercially available halogenated aminopyridines and potassium thiocyanate. This reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the fused thiazolo[5,4-b]pyridine ring.
Protection of the amino group as Boc-carbamate is essential to prevent side reactions during Suzuki coupling, which introduces the aniline substituent or its precursor. The palladium-catalyzed Suzuki reaction is well-established for forming C–C bonds in this context.
Reduction of nitro groups to amines is commonly achieved with iron powder in acetic acid, which is mild and compatible with the heterocyclic system. This step often coincides with intramolecular cyclization, improving overall efficiency.
The Hügershoff reaction, involving bromine-mediated cyclization of thiourea intermediates, is a classical and high-yielding method for thiazole ring formation. Alternative reagents like Appel’s salt and DBU have been explored to reduce toxicity and improve safety, albeit sometimes at the cost of yield.
Microwave-assisted copper-catalyzed cyclization offers a modern, rapid alternative to traditional heating methods, significantly reducing reaction times while maintaining high conversion rates.
One-pot procedures combining reduction and cyclization steps have been developed to streamline synthesis and improve overall yields, demonstrating the synthetic flexibility of this scaffold.
The preparation of 4-(Thiazolo[5,4-b]pyridin-2-yl)aniline involves a multi-step synthetic route centered on constructing the thiazolo[5,4-b]pyridine core via thiocyanate cyclization or thiourea-mediated Hügershoff reaction, followed by functional group manipulations to install the aniline moiety. Advances in metal-catalyzed cyclizations and microwave-assisted methods have enhanced the efficiency and safety of these syntheses. The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.
Q & A
Q. What analytical challenges arise in quantifying trace impurities in bulk samples?
- Methodological Answer :
- HPLC-MS : Employ C18 columns (5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water gradients to resolve byproducts .
- LOQ optimization : Validate sensitivity down to 0.1 ppm using spiked calibration curves (R² > 0.99) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
